N-(2-chloro-9H-purin-6-yl)phenylalanine
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Overview
Description
N-(2-chloro-9H-purin-6-yl)phenylalanine is a compound that belongs to the class of purine derivatives Purine derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-9H-purin-6-yl)phenylalanine typically involves the nucleophilic substitution of chlorine in 6-chloropurine with phenylalanine as the nucleophile. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process . The reaction conditions often include heating the reaction mixture to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-9H-purin-6-yl)phenylalanine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: As mentioned earlier, the chlorine atom in the purine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine moiety, leading to the formation of different oxidation states of the purine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives and phenylalanine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-chloro-9H-purin-6-yl)phenylalanine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-chloro-9H-purin-6-yl)phenylalanine involves its interaction with specific molecular targets in the body. The purine moiety can interact with enzymes involved in purine metabolism, potentially inhibiting their activity and leading to therapeutic effects . Additionally, the phenylalanine component may facilitate the transport of the compound into cells, enhancing its bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
N-(purin-6-yl)alanine: Similar structure but lacks the chlorine atom at the 2-position.
N-(9-benzylpurin-6-yl)alanine: Contains a benzyl group instead of the chlorine atom.
N-(7-deazapurin-6-yl)alanine: Lacks the nitrogen atom at the 7-position of the purine ring.
Uniqueness
N-(2-chloro-9H-purin-6-yl)phenylalanine is unique due to the presence of the chlorine atom at the 2-position of the purine ring, which can significantly influence its chemical reactivity and biological activity . This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic applications .
Properties
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c15-14-19-11-10(16-7-17-11)12(20-14)18-9(13(21)22)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,21,22)(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEBDBOHNCPWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=NC(=NC3=C2NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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